A Comprehensive Technical Guide to Diethyl Benzyloxymethyl Phosphonate: Structure, Properties, Synthesis, and Characterization
A Comprehensive Technical Guide to Diethyl Benzyloxymethyl Phosphonate: Structure, Properties, Synthesis, and Characterization
Introduction
Organophosphonates are a versatile class of compounds characterized by a direct carbon-to-phosphorus (C-P) bond, which imparts significant chemical and metabolic stability. They are of paramount interest to researchers in drug development and materials science due to their role as stable mimics of phosphate esters, chelating agents, and valuable synthetic intermediates. This guide provides an in-depth technical overview of a specific phosphonate ester, diethyl benzyloxymethyl phosphonate (CAS No: 89268-01-9).[1]
This document is structured to serve as a practical resource for researchers, offering detailed insights into the molecule's structure, physicochemical properties, a validated synthesis protocol, and a comprehensive spectroscopic profile for its unambiguous identification and characterization.
Molecular Structure and Physicochemical Properties
Chemical Structure
Diethyl benzyloxymethyl phosphonate possesses a central phosphonate core linked to two ethyl ester groups. The phosphorus atom is also bonded to a methylene group, which is, in turn, connected to a benzyloxy moiety. This unique arrangement combines the features of a phosphonate with an ether linkage, making it a valuable building block in organic synthesis.
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Caption: 2D Structure of Diethyl Benzyloxymethyl Phosphonate.
Physicochemical Data Summary
The fundamental properties of diethyl benzyloxymethyl phosphonate are summarized below. This data is critical for experimental design, dosage calculations, and analytical method development.
| Property | Value | Source |
| CAS Number | 89268-01-9 | [1] |
| Molecular Formula | C₁₂H₁₉O₄P | [1] |
| Molecular Weight | 258.25 g/mol | [1] |
| Exact Mass | 258.1021 Da | [1] |
| Canonical SMILES | CCOP(=O)(COCC1=CC=CC=C1)OCC | [1] |
| Appearance | Clear, colorless to pale yellow liquid | Assumed from similar compounds[2] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bond Count | 8 | [1] |
Synthesis Protocol: The Michaelis-Arbuzov Reaction
The synthesis of diethyl benzyloxymethyl phosphonate is most reliably achieved via the Michaelis-Arbuzov reaction. This classic C-P bond-forming reaction involves the reaction of a trialkyl phosphite with an alkyl halide.
Principle and Rationale
The selected protocol involves the reaction of triethyl phosphite with benzyloxymethyl chloride. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the phosphorus atom of the triethyl phosphite acts as the nucleophile, attacking the electrophilic methylene carbon of benzyloxymethyl chloride and displacing the chloride ion. This forms a quasi-phosphonium salt intermediate. The subsequent, typically rate-limiting, step is the dealkylation of this intermediate by the displaced chloride ion, which attacks one of the ethyl groups to yield the final phosphonate product and a molecule of chloroethane. This method is chosen for its high efficiency, reliability, and the commercial availability of the starting materials.[3]
Experimental Workflow
The overall process, from reactant preparation to final product purification, follows a logical sequence designed to maximize yield and purity.
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Caption: Generalized workflow for the synthesis of diethyl benzyloxymethyl phosphonate.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Triethyl phosphite (C₆H₁₅O₃P)
-
Benzyloxymethyl chloride (C₈H₉ClO)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Vacuum distillation apparatus or column chromatography setup
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Charge the flask with benzyloxymethyl chloride (1.0 equivalent).
-
Addition of Phosphite: Add triethyl phosphite (1.1 to 1.2 equivalents) to the flask. A slight excess of the phosphite ensures complete consumption of the alkyl halide.
-
Reaction Execution: Heat the stirred mixture to 120-140°C using a heating mantle. The reaction is exothermic, and the temperature should be controlled carefully. The formation of chloroethane, a volatile byproduct, will be observed.
-
Monitoring: Monitor the progress of the reaction by TLC or ¹H NMR analysis of aliquots. The disappearance of the starting benzyloxymethyl chloride spot/signal indicates completion. The reaction typically takes several hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the volatile chloroethane byproduct and any excess triethyl phosphite under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel (using a solvent system such as hexanes/ethyl acetate) to yield pure diethyl benzyloxymethyl phosphonate.
Safety Precaution: Alkyl halides and phosphites should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Self-Validation and Purity Assessment
The integrity of this protocol is validated at two key stages. First, in-process monitoring via TLC allows for real-time assessment of the reaction's progression, ensuring it is driven to completion. Second, the final product's purity is confirmed through the spectroscopic characterization methods detailed in the following section. The absence of signals corresponding to the starting materials or the quasi-phosphonium intermediate in the final NMR spectra serves as definitive proof of purity.
Spectroscopic Characterization
Unambiguous structural confirmation of the synthesized diethyl benzyloxymethyl phosphonate is achieved through a combination of spectroscopic techniques. The expected data, based on the known structure and analysis of similar compounds, is presented below.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule, providing information on the hydrogen, carbon, and phosphorus environments.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~ 7.35 | Multiplet | - | 5H, Aromatic (C₆H ₅) |
| ~ 4.60 | Singlet | - | 2H, Benzyl methylene (C₆H₅CH₂ O) | |
| ~ 4.15 | Multiplet (dq) | J(H,H) ≈ 7.1, J(P,H) ≈ 8.0 | 4H, Ethyl methylene (POCH₂ CH₃) | |
| ~ 3.85 | Doublet | J(P,H) ≈ 8-10 | 2H, Phosphonate methylene (PCH₂ O) | |
| ~ 1.33 | Triplet | J(H,H) ≈ 7.1 | 6H, Ethyl methyl (POCH₂CH₃ ) | |
| ¹³C | ~ 137 | Singlet | - | Aromatic quaternary |
| ~ 128.5 | Singlet | - | Aromatic CH | |
| ~ 128.0 | Singlet | - | Aromatic CH | |
| ~ 73.0 | Singlet | - | Benzyl methylene (C H₂Ph) | |
| ~ 66.0 | Doublet | J(P,C) ≈ 165 | Phosphonate methylene (C H₂P) | |
| ~ 62.5 | Doublet | J(P,C) ≈ 6.5 | Ethyl methylene (OC H₂CH₃) | |
| ~ 16.5 | Doublet | J(P,C) ≈ 6.0 | Ethyl methyl (OCH₂C H₃) | |
| ³¹P | ~ 20-22 | Singlet (proton decoupled) | - | P=O |
Rationale: The key diagnostic signals in the ¹H NMR spectrum are the doublet for the P-CH₂ protons, confirming the C-P bond, and the complex multiplet for the OCH₂ protons of the ethyl groups, which are coupled to both the adjacent methyl protons and the phosphorus atom.[5] The ³¹P NMR chemical shift is characteristic for phosphonate esters.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030 - 3080 | Medium | Aromatic C-H stretch |
| 2850 - 3000 | Medium-Strong | Aliphatic C-H stretch |
| ~ 1250 | Strong, Sharp | P=O stretch |
| ~ 1100 | Strong | C-O-C ether stretch |
| ~ 1025 | Strong, Broad | P-O-C stretch |
| 1450 - 1600 | Medium-Weak | Aromatic C=C ring stretches |
Rationale: The most prominent and diagnostic peaks are the very strong P=O stretch around 1250 cm⁻¹ and the strong, broad P-O-C absorption around 1025 cm⁻¹.[4][7][8] Their presence is a strong indicator of a phosphonate ester.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
| m/z | Relative Intensity | Assignment |
| 258 | Low-Medium | [M]⁺ (Molecular Ion) |
| 213 | Medium | [M - OC₂H₅]⁺ |
| 151 | Medium | [M - OCH₂Ph]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion, from benzyl group) |
Rationale: The observation of the molecular ion at m/z 258 confirms the molecular weight. The high-intensity peak at m/z 91 is a classic signature for compounds containing a benzyl group and is often the base peak in the spectrum.[9]
Conclusion
This technical guide has detailed the essential information required for the confident handling, synthesis, and identification of diethyl benzyloxymethyl phosphonate. By providing a robust and well-rationalized synthesis protocol alongside a comprehensive spectroscopic profile, this document equips researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile phosphonate intermediate in their scientific endeavors. The self-validating nature of the described protocols and analytical methods ensures a high degree of scientific integrity and reproducibility.
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